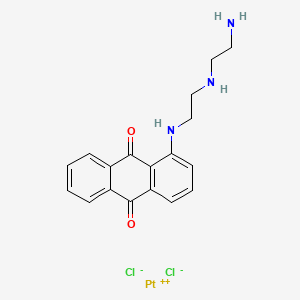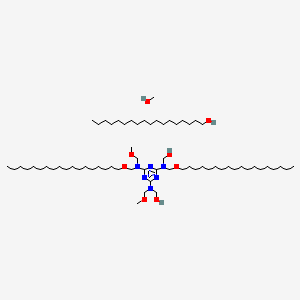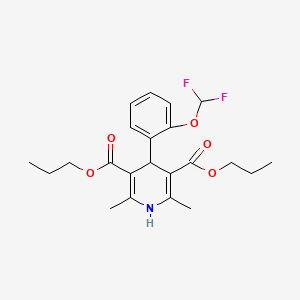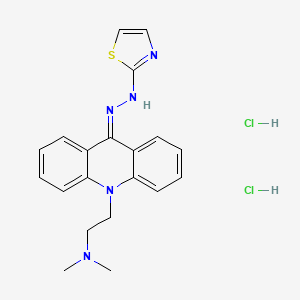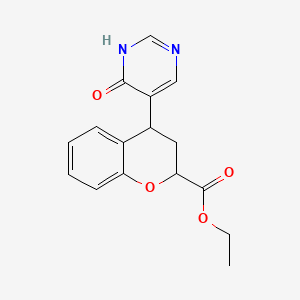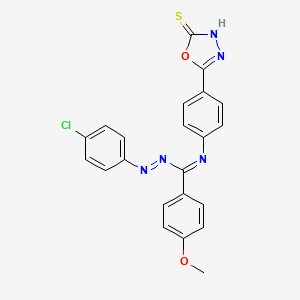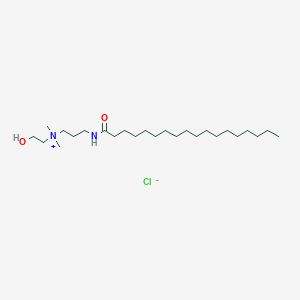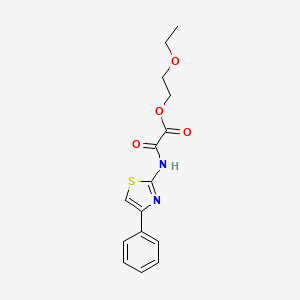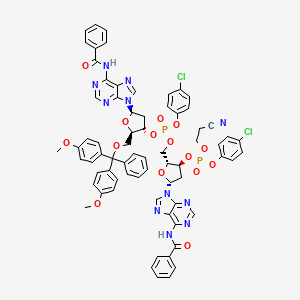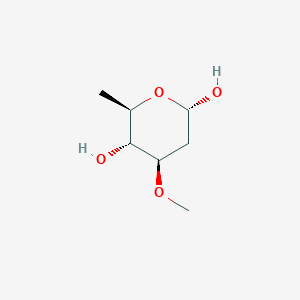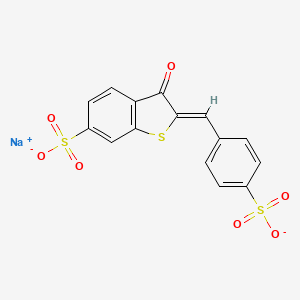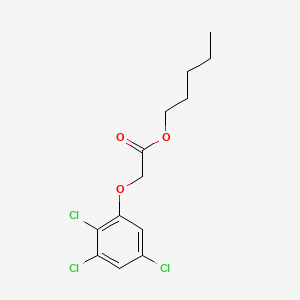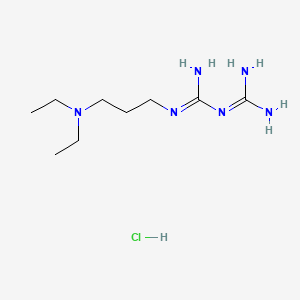
1-(3-(Diethylamino)propyl)biguanide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Diethylamino)propyl)biguanide monohydrochloride is a chemical compound with the molecular formula C9H23ClN6 and a molecular weight of 250.77212 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-(Diethylamino)propyl)biguanide monohydrochloride involves several steps. The primary synthetic route includes the reaction of diethylamine with cyanoguanidine, followed by the addition of 3-chloropropylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(3-(Diethylamino)propyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Diethylamino)propyl)biguanide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-(Diethylamino)propyl)biguanide monohydrochloride can be compared with other similar compounds, such as:
1-(3-(Diethylamino)propyl)biguanide: Similar structure but without the monohydrochloride component.
1-(3-(Dimethylamino)propyl)biguanide: Similar structure with dimethylamino instead of diethylamino.
1-(3-(Diethylamino)propyl)guanidine: Similar structure but with a guanidine group instead of biguanide. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Número CAS |
94134-17-5 |
|---|---|
Fórmula molecular |
C9H23ClN6 |
Peso molecular |
250.77 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H22N6.ClH/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11;/h3-7H2,1-2H3,(H6,10,11,12,13,14);1H |
Clave InChI |
GBNPLWLDSSLHCE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


